molecular formula C14H12CuN4O5S B12717779 Hydrogen (4-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-3-hydroxynaphthalene-1-sulphonato(3-))cuprate(1-) CAS No. 85865-85-6

Hydrogen (4-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-3-hydroxynaphthalene-1-sulphonato(3-))cuprate(1-)

Cat. No.: B12717779
CAS No.: 85865-85-6
M. Wt: 411.88 g/mol
InChI Key: RTFZOJVOFZVVLC-UHFFFAOYSA-O
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Description

Hydrogen (4-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-3-hydroxynaphthalene-1-sulphonato(3-))cuprate(1-) is a metallized azo dye featuring a copper(II) complex coordinated to an azo-pyrazolone backbone. The structure comprises:

  • Azo linkage: Connects a 4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl group to a 3-hydroxynaphthalene-1-sulphonate moiety.
  • Sulphonato groups: Enhance water solubility and stabilize the dye-metal complex.
  • Copper ion: Central metal ion contributing to color intensity and lightfastness.

This compound is primarily used in industrial applications, such as textile dyeing and pigment manufacturing, due to its vibrant color and stability. Its hydrogen counterion differentiates it from sodium salts (e.g., Acid Red 195), offering distinct solubility and ionic properties .

Properties

CAS No.

85865-85-6

Molecular Formula

C14H12CuN4O5S

Molecular Weight

411.88 g/mol

IUPAC Name

copper;hydron;3-hydroxy-4-[(3-methyl-5-oxo-1H-pyrazol-4-id-4-yl)diazenyl]naphthalene-1-sulfonic acid

InChI

InChI=1S/C14H11N4O5S.Cu/c1-7-12(14(20)18-15-7)16-17-13-9-5-3-2-4-8(9)11(6-10(13)19)24(21,22)23;/h2-6,19H,1H3,(H,18,20)(H,21,22,23);/q-1;/p+1

InChI Key

RTFZOJVOFZVVLC-UHFFFAOYSA-O

Canonical SMILES

[H+].CC1=NNC(=O)[C-]1N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)O)O.[Cu]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrogen (4-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-3-hydroxynaphthalene-1-sulphonato(3-))cuprate(1-) involves multiple steps. The process typically starts with the preparation of the azo dye derivative, which is then reacted with copper salts to form the final complex. The reaction conditions often include controlled temperatures and pH levels to ensure the stability of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. Quality control measures are implemented to maintain consistency in the production process.

Chemical Reactions Analysis

Types of Reactions

Hydrogen (4-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-3-hydroxynaphthalene-1-sulphonato(3-))cuprate(1-) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: It can also undergo reduction reactions, often resulting in the cleavage of the azo bond.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may lead to the formation of quinones, while reduction can result in the formation of amines.

Scientific Research Applications

Hydrogen (4-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-3-hydroxynaphthalene-1-sulphonato(3-))cuprate(1-) has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.

    Biology: Employed in biochemical assays and as a staining agent in microscopy.

    Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.

    Industry: Utilized in the production of dyes and pigments, as well as in the development of new materials.

Mechanism of Action

The mechanism of action of Hydrogen (4-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-3-hydroxynaphthalene-1-sulphonato(3-))cuprate(1-) involves its interaction with various molecular targets. The compound can bind to metal ions and proteins, affecting their function and activity. The pathways involved include electron transfer and coordination chemistry, which play a crucial role in its reactivity and applications.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key attributes of the target compound with analogous azo dyes and metal complexes:

Compound Name Molecular Formula Key Substituents Metal Ion Solubility Applications
Hydrogen (4-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-3-hydroxynaphthalene-1-sulphonato(3-))cuprate(1-) C₁₅H₁₁CuN₄O₇S⁻² 3-methylpyrazolone, 3-hydroxynaphthalene-sulphonato Cu²⁻ Moderate (H⁺) Textiles, pigments
Sodium 4-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-3-hydroxynaphthalene-1-sulphonate (Acid Red 195) C₂₀H₁₃N₃NaO₆S 3-methylpyrazolone, 1-phenyl, 3-hydroxynaphthalene-sulphonate None High (Na⁺) Textile dyeing
[4,5-Dihydro-4-[[8-hydroxy-7-[[2-hydroxy-5-methoxy-4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-6-sulfo-2-naphthalenyl]azo]-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylato(6-)]cuprate(4-) sodium C₃₄H₂₂CuN₆O₂₀S₄⁻⁴ Multiple sulphonate groups, methoxy, and phenylsulfonyl substituents Cu²⁻ High (Na⁺) High-performance pigments
2-[[4,5-dihydro-3-methyl-5-oxo-1-[4-[[2-(sulphooxy)ethyl]sulphonyl]phenyl]-1H-pyrazol-4-yl]azo]naphthalene-1,5-disulphonic acid C₂₂H₂₀N₄O₁₃S₄ Disulphonic acid, sulphooxyethylsulphonylphenyl None Very high (H⁺) Specialty dyes, pH indicators

Key Research Findings

Synthesis and Stability: The target compound’s synthesis involves azo coupling followed by metallation with copper salts. Similar methods are used for Acid Red 195 (non-metallized) and sodium cuprate derivatives . Copper complexes exhibit superior lightfastness compared to non-metallized analogs due to the metal’s electron-withdrawing effects, which stabilize the azo linkage against photodegradation .

Solubility and Application :

  • Sodium salts (e.g., Acid Red 195) show higher water solubility, making them suitable for aqueous dye baths. The hydrogen form of the target compound offers tunable solubility for niche applications .
  • Additional sulphonate groups (e.g., in ’s compound) further enhance solubility but may reduce dye substantivity on hydrophobic substrates .

Chromophoric Properties: The copper ion shifts the absorption spectrum, yielding deeper shades (e.g., blues and greens) compared to non-metallized azo dyes (typically reds and yellows) .

Methodological Considerations

  • Structural Analysis : Tools like SHELX and ORTEP-3 are critical for resolving crystal structures and confirming metal coordination geometries .
  • Purity Assessment : HPLC and NMR (as in ) ensure high purity (>95%) for industrial-grade dyes .

Biological Activity

The compound Hydrogen (4-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-3-hydroxynaphthalene-1-sulphonato(3-))cuprate(1-) , also known as a copper complex, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C42H24Cu3N8O18S4
  • Molecular Weight : 1247.58 g/mol

Structural Characteristics

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of the pyrazole ring and the sulfonate group are particularly significant in mediating interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Metal Ion Coordination : The cuprate ion plays a crucial role in the compound's interaction with biological molecules. Copper ions can participate in redox reactions and can affect various enzymatic processes.
  • Antioxidant Activity : Studies have indicated that copper complexes can exhibit antioxidant properties, potentially protecting cells from oxidative stress.
  • Anticancer Properties : Some copper complexes have shown promise in inhibiting cancer cell proliferation, possibly through mechanisms involving apoptosis induction and cell cycle arrest.

Anticancer Activity

A study published in Chemical Biology & Drug Design investigated the anticancer properties of copper complexes similar to the one . The researchers found that these complexes could inhibit the growth of various cancer cell lines through apoptosis and necrosis pathways .

Antioxidant Effects

Research conducted on related compounds has demonstrated significant antioxidant activity, which is essential for combating oxidative stress-related diseases. The presence of the pyrazole moiety enhances the radical scavenging ability of these compounds .

Inflammation Modulation

Copper complexes have also been studied for their anti-inflammatory properties. A recent study highlighted that certain cationic copper(II) Schiff base complexes exhibited selective anti-inflammatory effects, suggesting a potential therapeutic role for similar cuprate compounds .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerInduction of apoptosis
AntioxidantRadical scavenging
Anti-inflammatoryModulation of inflammatory pathways

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